molecular formula C6H12ClNO3S B15078102 3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide CAS No. 71093-00-0

3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide

Cat. No.: B15078102
CAS No.: 71093-00-0
M. Wt: 213.68 g/mol
InChI Key: UIPUDJWUPAWJEL-UHFFFAOYSA-N
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Description

3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide is a chemical compound with the molecular formula C5H10ClNO3S. It is known for its unique chemical structure and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide typically involves the reaction of 2-chloroethanesulfonyl chloride with 2-methylpropionamide under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

    Hydrolysis: Aqueous solutions of sodium hydroxide or hydrochloric acid are commonly used.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Oxidation and Reduction: Sulfoxides or sulfides.

    Hydrolysis: Sulfonic acid and amide.

Scientific Research Applications

3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can modify proteins and other biomolecules by forming stable sulfonamide or sulfonate linkages, thereby affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroethanesulfonyl chloride: A related compound with similar reactivity but lacks the amide group.

    3-Chloropropanesulfonyl chloride: Another sulfonyl chloride with a different alkyl chain length.

    4-Chlorobenzylsulfonyl chloride: Contains a benzyl group instead of an alkyl chain.

Uniqueness

3-(2-Chloro-ethanesulfonyl)-2-methyl-propionamide is unique due to its combination of a sulfonyl chloride group and an amide group, which provides distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to form stable covalent bonds with nucleophiles makes it valuable in modifying biomolecules and designing new chemical entities .

Properties

CAS No.

71093-00-0

Molecular Formula

C6H12ClNO3S

Molecular Weight

213.68 g/mol

IUPAC Name

3-(2-chloroethylsulfonyl)-2-methylpropanamide

InChI

InChI=1S/C6H12ClNO3S/c1-5(6(8)9)4-12(10,11)3-2-7/h5H,2-4H2,1H3,(H2,8,9)

InChI Key

UIPUDJWUPAWJEL-UHFFFAOYSA-N

Canonical SMILES

CC(CS(=O)(=O)CCCl)C(=O)N

Origin of Product

United States

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